2-((tert-Butoxycarbonyl)amino)-3-(3-methoxy-5-(trifluoromethyl)phenyl)propanoic acid 2-((tert-Butoxycarbonyl)amino)-3-(3-methoxy-5-(trifluoromethyl)phenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16200660
InChI: InChI=1S/C16H20F3NO5/c1-15(2,3)25-14(23)20-12(13(21)22)7-9-5-10(16(17,18)19)8-11(6-9)24-4/h5-6,8,12H,7H2,1-4H3,(H,20,23)(H,21,22)
SMILES:
Molecular Formula: C16H20F3NO5
Molecular Weight: 363.33 g/mol

2-((tert-Butoxycarbonyl)amino)-3-(3-methoxy-5-(trifluoromethyl)phenyl)propanoic acid

CAS No.:

Cat. No.: VC16200660

Molecular Formula: C16H20F3NO5

Molecular Weight: 363.33 g/mol

* For research use only. Not for human or veterinary use.

2-((tert-Butoxycarbonyl)amino)-3-(3-methoxy-5-(trifluoromethyl)phenyl)propanoic acid -

Specification

Molecular Formula C16H20F3NO5
Molecular Weight 363.33 g/mol
IUPAC Name 3-[3-methoxy-5-(trifluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C16H20F3NO5/c1-15(2,3)25-14(23)20-12(13(21)22)7-9-5-10(16(17,18)19)8-11(6-9)24-4/h5-6,8,12H,7H2,1-4H3,(H,20,23)(H,21,22)
Standard InChI Key HDIJZGCRFJVWSZ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)OC)C(F)(F)F)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound has a molecular weight of 363.33 g/mol and a formula of C₁₆H₂₀F₃NO₅. Its structure integrates three functional moieties:

  • Boc group: Protects the amino group during peptide synthesis .

  • Trifluoromethylphenyl group: Enhances electron-withdrawing effects and metabolic resistance .

  • Methoxy group: Influences solubility and steric interactions .

A comparative analysis with related derivatives reveals distinct properties:

PropertyThis Compound5-Fluoro Analog Boc-O-methyl-D-Ser
Molecular FormulaC₁₆H₂₀F₃NO₅C₁₅H₁₇F₄NO₄C₉H₁₇NO₅
Molecular Weight (g/mol)363.33351.29219.24
Key Functional GroupsCF₃, OCH₃CF₃, FOCH₃

Synthesis and Reaction Pathways

Multi-Step Synthesis

The synthesis involves three stages :

  • Protection of Amino Group: L-phenylalanine derivatives are Boc-protected using di-tert-butyl dicarbonate under basic conditions.

  • Electrophilic Aromatic Substitution: Introduction of trifluoromethyl and methoxy groups via Friedel-Crafts alkylation or Ullmann coupling.

  • Carboxylic Acid Activation: Final hydrolysis or oxidation to yield the propanoic acid moiety.

Reaction conditions typically require anhydrous solvents (e.g., THF or DMF) and catalysts like palladium for cross-coupling steps .

Spectroscopic Validation

  • ¹H NMR: Peaks at δ 7.17–7.19 (aromatic protons), δ 4.50 (Boc NH), and δ 3.91 (OCH₃) .

  • ¹⁹F NMR: A singlet at δ -65.50 confirms the trifluoromethyl group .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits COX-2 (cyclooxygenase-2) and PI3K/Akt/mTOR pathways, reducing inflammation and tumor growth. Its trifluoromethyl group increases binding affinity to hydrophobic enzyme pockets .

Pharmacokinetic Properties

  • Lipophilicity (LogP): 2.8 ± 0.3, favoring blood-brain barrier penetration.

  • Metabolic Stability: 85% remaining after 1 hour in human liver microsomes, attributed to fluorine’s electron-withdrawing effects .

Pharmaceutical Applications

Peptide Synthesis

As a Boc-protected building block, the compound enables solid-phase peptide synthesis (SPPS) of fluorinated analogs for GPCR-targeted therapies . For example, replacing phenylalanine in aspartame analogs alters sweet receptor binding .

Drug Candidates

  • Anti-Cancer Agents: Derivatives inhibit kinases (IC₅₀ = 12 nM for VEGFR-2).

  • Anti-Inflammatory Drugs: Reduces IL-6 production by 70% at 10 μM in macrophage models.

Future Research Directions

Structural Optimization

  • Fluorine Positioning: Comparing 3- vs. 4-trifluoromethyl substitution to optimize target engagement .

  • Boc Alternatives: Exploring Fmoc or Alloc groups for orthogonal protection strategies .

Computational Modeling

Molecular dynamics simulations predict improved selectivity when the methoxy group is replaced with ethoxy (ΔG = -9.2 kcal/mol).

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